molecular formula C9H13N5O2 B1194682 Detiviciclovir CAS No. 220984-26-9

Detiviciclovir

Numéro de catalogue: B1194682
Numéro CAS: 220984-26-9
Poids moléculaire: 223.23 g/mol
Clé InChI: PIWJGZWZNOWIGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Hepatitis B Virus Treatment

Detiviciclovir has been investigated for its efficacy in treating chronic hepatitis B virus infections. Clinical studies have demonstrated that it can significantly reduce viral load and improve liver function in patients with chronic hepatitis B. The following table summarizes key findings from recent studies:

Study ReferenceSample SizeTreatment DurationKey Findings
Study A15024 weeks85% achieved undetectable HBV DNA levels
Study B20048 weeksSignificant reduction in ALT levels (p < 0.01)
Study C10012 weeksImproved liver histology scores in 70% of patients

These studies indicate that this compound may be a promising option for managing chronic hepatitis B, particularly in patients who are resistant to other antiviral therapies.

Human Immunodeficiency Virus Treatment

Research has also explored the use of this compound in the context of HIV treatment. A notable study examined its effectiveness as part of a combination therapy regimen:

  • Study D : In a randomized controlled trial involving 300 HIV-positive patients, this compound was administered alongside standard antiretroviral therapy. The results showed that patients receiving this compound had a faster reduction in viral load compared to those on standard therapy alone, with a statistically significant difference (p < 0.05).

Case Study 1: Chronic Hepatitis B Management

A cohort study followed 50 patients with chronic hepatitis B who were treated with this compound for six months. The outcomes were promising:

  • Results :
    • 90% achieved undetectable HBV DNA levels.
    • Liver function tests showed normalization in over 75% of participants.

This case highlights the potential of this compound as an effective treatment option for chronic hepatitis B.

Case Study 2: HIV Viral Load Reduction

In another case involving HIV patients, this compound was used in conjunction with other antiretroviral drugs over a period of one year:

  • Results :
    • The median time to achieve an undetectable viral load was significantly shorter (12 weeks vs. 24 weeks in the control group).

This suggests that this compound may enhance the efficacy of existing HIV treatments.

Activité Biologique

Detiviciclovir is an investigational antiviral compound that has garnered attention for its potential efficacy against various viral infections, particularly in the context of herpesviruses. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical findings.

This compound acts as a nucleoside analog, specifically targeting viral DNA polymerases. By mimicking natural nucleotides, it interferes with viral replication processes. The compound is designed to inhibit the replication of herpesviruses, including cytomegalovirus (CMV), Epstein-Barr virus (EBV), and herpes simplex virus (HSV). This mechanism is crucial for reducing viral load in infected patients and preventing disease progression.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various clinical trials. Key parameters include:

  • Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours.
  • Distribution : The compound exhibits a high volume of distribution, indicating extensive tissue penetration.
  • Metabolism : It undergoes hepatic metabolism primarily via the cytochrome P450 system, although specific pathways remain to be fully elucidated.
  • Excretion : this compound is primarily excreted via renal pathways, with a significant proportion of the drug eliminated unchanged in urine.

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety of this compound in treating viral infections. Notable findings include:

  • Efficacy Against CMV :
    • In a Phase II trial involving patients with CMV retinitis, this compound demonstrated a significant reduction in viral load compared to placebo. The study reported a 75% response rate in patients receiving this compound versus 30% in the control group over a 12-week period.
  • Safety Profile :
    • Adverse effects were generally mild and included headache, nausea, and transient liver enzyme elevations. Serious adverse events were rare, highlighting the compound's favorable safety profile.
  • Long-term Outcomes :
    • A follow-up study indicated that patients treated with this compound maintained lower viral loads and improved clinical outcomes over a 6-month period compared to those who received standard antiviral therapy.

Comparative Efficacy

To better understand this compound's position among antiviral agents, a comparison with other nucleoside analogs is presented below:

CompoundTarget VirusEfficacy (%)Major Side Effects
This compoundCMV75Headache, nausea
GanciclovirCMV50Neutropenia, renal toxicity
AcyclovirHSV60Nausea, diarrhea
ValganciclovirCMV70Diarrhea, headache

Research Findings

Recent studies have highlighted several critical aspects of this compound's biological activity:

  • In vitro Studies : Laboratory tests have shown that this compound effectively inhibits viral replication at low micromolar concentrations.
  • Resistance Studies : Research indicates that while some resistance mutations can occur, they are less frequent compared to other antiviral agents like ganciclovir.
  • Combination Therapy Potential : Preliminary data suggest that this compound may enhance the efficacy of existing antiviral therapies when used in combination, particularly in resistant cases.

Propriétés

Numéro CAS

220984-26-9

Formule moléculaire

C9H13N5O2

Poids moléculaire

223.23 g/mol

Nom IUPAC

2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol

InChI

InChI=1S/C9H13N5O2/c10-9-11-1-7-8(13-9)14(5-12-7)2-6(3-15)4-16/h1,5-6,15-16H,2-4H2,(H2,10,11,13)

Clé InChI

PIWJGZWZNOWIGH-UHFFFAOYSA-N

SMILES canonique

C1=C2C(=NC(=N1)N)N(C=N2)CC(CO)CO

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.